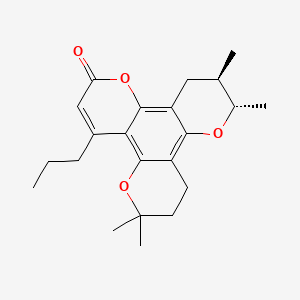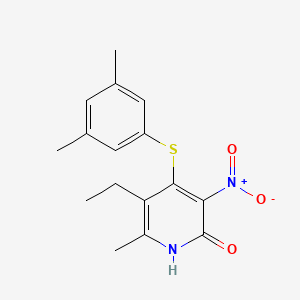
4(5H)-Thiazolone, 2-amino-5-(2-aminoethyl)-, dihydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-(2-aminoethyl)-4(5H)-thiazolone dihydrobromide is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique thiazolone ring structure, which contributes to its reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2-aminoethyl)-4(5H)-thiazolone dihydrobromide typically involves the reaction of thiazolone derivatives with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.
化学反応の分析
Types of Reactions
2-Amino-5-(2-aminoethyl)-4(5H)-thiazolone dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolone ring to a thiazolidine ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazolone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolone derivatives.
科学的研究の応用
2-Amino-5-(2-aminoethyl)-4(5H)-thiazolone dihydrobromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Amino-5-(2-aminoethyl)-4(5H)-thiazolone dihydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell growth or induction of apoptosis.
類似化合物との比較
Similar Compounds
- 2-Amino-4(5H)-thiazolone
- 5-(2-Aminoethyl)-4(5H)-thiazolone
- 2-Amino-5-(2-hydroxyethyl)-4(5H)-thiazolone
Uniqueness
2-Amino-5-(2-aminoethyl)-4(5H)-thiazolone dihydrobromide is unique due to its specific aminoethyl substitution, which enhances its reactivity and potential biological activity compared to other thiazolone derivatives. This substitution also allows for more diverse chemical modifications, making it a valuable compound for research and industrial applications.
特性
分子式 |
C5H11Br2N3OS |
|---|---|
分子量 |
321.04 g/mol |
IUPAC名 |
2-amino-5-(2-aminoethyl)-1,3-thiazol-4-one;dihydrobromide |
InChI |
InChI=1S/C5H9N3OS.2BrH/c6-2-1-3-4(9)8-5(7)10-3;;/h3H,1-2,6H2,(H2,7,8,9);2*1H |
InChIキー |
FIPPKVWVJWVVAL-UHFFFAOYSA-N |
正規SMILES |
C(CN)C1C(=O)N=C(S1)N.Br.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


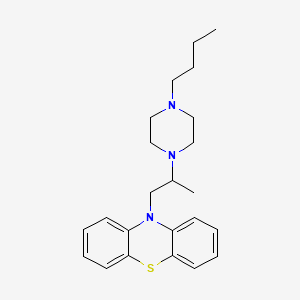
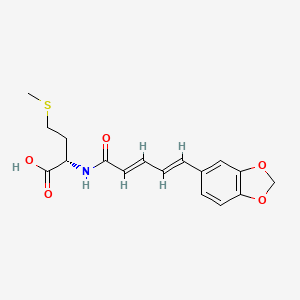
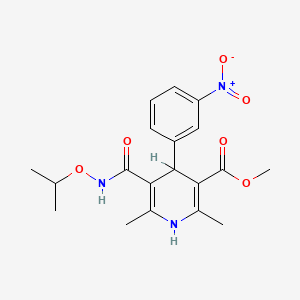
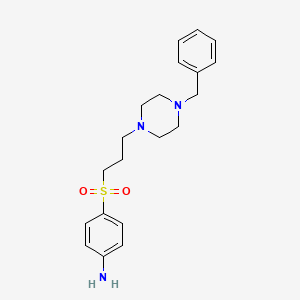
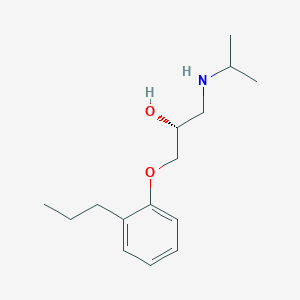
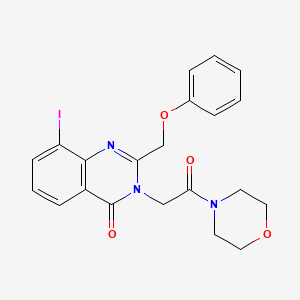
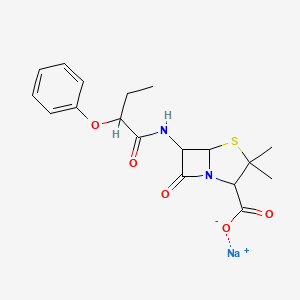

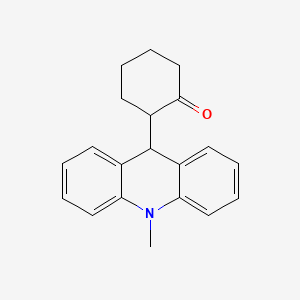
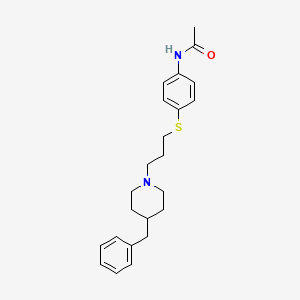

![1-[4-[(Acetylamino)sulphonyl]butyl]-2-[2-[2-(4-chlorophenyl)-1-methyl-1h-indol-3-yl]vinyl]-5-(methoxycarbonyl)-3,3-dimethyl-3h-indolium bromide](/img/structure/B12738328.png)
